(1-Oxodecyl)ferrocene
Description
Historical Development and Fundamental Significance of Ferrocenes in Organometallic Chemistry
The field of organometallic chemistry was dramatically reshaped by the serendipitous discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. wikipedia.orgnumberanalytics.comuomustansiriyah.edu.iqrsc.org Initially synthesized independently by two research groups, Kealy and Pauson, and Miller et al., its true structure was a puzzle that challenged existing chemical bonding theories. wikipedia.orguomustansiriyah.edu.iqlibretexts.org The revolutionary "sandwich" structure, featuring an iron atom centrally coordinated between two parallel cyclopentadienyl (B1206354) (Cp) rings, was correctly proposed by Geoffrey Wilkinson and Robert Burns Woodward, and independently by Ernst Otto Fischer. numberanalytics.commagritek.com This discovery was so fundamental that it earned Wilkinson and Fischer the Nobel Prize in Chemistry in 1973. wikipedia.orgmagritek.com
Ferrocene's significance lies in its remarkable stability, a consequence of its 18-electron configuration, where the six π-electrons from each aromatic cyclopentadienide (B1229720) ring are shared with the d-orbitals of the central Fe²⁺ ion. wikipedia.orgmagritek.com This unique structure imparts properties akin to aromatic organic compounds, such as benzene, allowing it to undergo electrophilic substitution reactions. magritek.comcdnsciencepub.com The discovery and structural elucidation of ferrocene not only introduced the vast class of metallocenes but also ignited an explosion of research in organometallic chemistry, providing a foundational model for understanding metal-ligand interactions and bonding. wikipedia.orgfiveable.meresearchgate.net
Evolution of Functionalized Ferrocenes: Strategic Avenues for Chemical Diversification
Following the characterization of ferrocene's aromatic nature, chemists quickly began to explore its reactivity to create a vast array of derivatives. cdnsciencepub.combiomedpharmajournal.org The ability to perform electrophilic substitution reactions, such as Friedel-Crafts acylation, on the cyclopentadienyl rings opened strategic pathways for chemical diversification. magritek.comcdnsciencepub.comnih.gov This functionalization allows for the precise tuning of ferrocene's inherent properties, including its redox potential, solubility, and steric profile. nih.govresearchgate.net
The synthesis of functionalized ferrocenes has evolved from early stoichiometric methods to sophisticated catalytic processes, including transition-metal-catalyzed C-H bond functionalization. rsc.orgsnnu.edu.cnresearchgate.net These advancements have enabled the creation of complex and chiral ferrocene derivatives that are pivotal in various fields. researchgate.netsnnu.edu.cn By attaching different functional groups, researchers can design ferrocene-based molecules for specific applications, ranging from homogeneous catalysis and materials science to electroactive polymers and medicinal chemistry. researchgate.netbiomedpharmajournal.orgnih.govnih.gov This strategic modification of the ferrocene scaffold remains a highly active area of research, continually expanding the compound's utility. nih.govresearchgate.net
Academic Rationale for Investigating Keto-Ferrocenyl Compounds
The introduction of a keto group to the ferrocene core, typically via Friedel-Crafts acylation, is a cornerstone of ferrocene functionalization. magritek.com The academic interest in these keto-ferrocenyl compounds, such as acetylferrocene (B1663952) and its longer-chain analogues, is multifaceted.
Firstly, the keto group acts as an electron-withdrawing substituent, which significantly modulates the electronic properties of the ferrocene unit. researchgate.netresearchgate.netnih.gov This effect makes the ferrocene moiety more difficult to oxidize, resulting in a positive shift in its redox potential. researchgate.netresearchgate.net This tunability is crucial for designing electrochemical sensors and redox-active materials where precise control over electron transfer properties is required. nih.govmdpi.com For instance, studies on ferrocenyl ketones have shown they are significantly more basic than their phenyl analogues, highlighting the ferrocenyl group's potent ability to stabilize adjacent positive charges. cdnsciencepub.com
Secondly, the carbonyl functionality is a versatile synthetic handle. It can be readily transformed into a wide range of other functional groups. For example, the ketone can be reduced to a secondary alcohol, which can be a precursor for chiral ligands, or it can undergo condensation reactions to form Schiff bases or other complex derivatives. metu.edu.tr This reactivity makes keto-ferrocenes important intermediates in the synthesis of more elaborate molecules for catalysis and biomedical applications. metu.edu.trontosight.ai Chiral ferrocene derivatives, for example, are highly effective ligands in the asymmetric transfer hydrogenation of ketones. scirp.org
Specific Research Context: The Academic Role and Potential of (1-Oxodecyl)ferrocene within Ferrocene Research
This compound is an organometallic compound that belongs to the class of keto-substituted ferrocenes. guidechem.com It features a ten-carbon acyl chain (decanoyl group) attached to one of the cyclopentadienyl rings of the ferrocene core.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 68209-66-5 guidechem.com |
| Molecular Formula | C₂₀H₂₈FeO guidechem.com |
| Appearance | Yellow Solid guidechem.com |
The specific academic role of this compound is situated within the broader research into functionalized ferrocenes for materials science and catalysis. While detailed studies on this exact compound are not widely published, its potential can be inferred from research on structurally similar long-chain keto-ferrocenes, such as (1-oxohexyl)ferrocene (B1626961) and (2-methyl-1-oxooctyl)ferrocene. mdpi.comontosight.aievitachem.com
The primary research interest in such molecules lies in the combination of properties conferred by the three distinct parts of the molecule:
The Ferrocene Core: Provides a stable, redox-active foundation, crucial for electrochemical applications and catalysis. mdpi.comevitachem.com
The Keto Group: As an electron-withdrawing group, it modifies the redox potential of the iron center. researchgate.netresearchgate.net It also serves as a point for further chemical modification or for mediating interactions in supramolecular assemblies.
The Long Alkyl Chain (Decyl): This lipophilic chain significantly influences the molecule's physical properties. It enhances solubility in nonpolar organic solvents and can be exploited in the development of novel materials. For example, long-chain ferrocene derivatives are used as precursors for conductive polymers, liquid crystals, and redox-responsive materials. evitachem.comtandfonline.com The chain length can dictate self-assembly behavior and the morphology of resulting polymers or micelles. tandfonline.comtandfonline.com
Therefore, the academic potential of this compound lies in its utility as a building block for advanced materials. guidechem.com It is explored for its potential in creating electroactive polymers, sensors, and as a component in redox-responsive systems for applications like targeted drug delivery or catalysis. ontosight.aievitachem.com The interplay between the redox-active head (ferrocene) and the long hydrocarbon tail makes it a molecule of interest for studying charge transfer and for designing functional molecular architectures. evitachem.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (1-Oxohexyl)ferrocene |
| (2-Methyl-1-oxooctyl)ferrocene |
| (6-Bromo-1-oxohexyl)ferrocene (B12286952) |
| 1,1′-diacetylferrocene |
| 1,6-Fc₂-pyrene |
| 2,7-Fc₂-pyrene |
| 3,6-Diferrocenyl-9,10-dimethoxyphenanthrene |
| 3,6-Diferrocenylphenanthrene-9,10-dione |
| 4-hydroxyquinolines |
| 6-chloro-2-ferrocenyl-quinoline |
| 6-bromo-2-ferrocenyl-quinoline |
| 9-hydroxyacetophenone |
| Acetophenone |
| Acetylferrocene |
| Benzene |
| Crotonaldehyde |
| Ferrocene |
| Ferrocenium (B1229745) |
| Fulvalene |
| Methyl 2-ferrocenyl-2-oxoacetate |
| p-methyl benzalacetylferrocene |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68209-66-5 |
|---|---|
Molecular Formula |
C20H28FeO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yldecan-1-one;iron(2+) |
InChI |
InChI=1S/C15H23O.C5H5.Fe/c1-2-3-4-5-6-7-8-13-15(16)14-11-9-10-12-14;1-2-4-5-3-1;/h9-12H,2-8,13H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
JERGQWSYUKUTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Synthetic Strategies for 1 Oxodecyl Ferrocene and Its Chemical Analogues
Established Methodologies for Ferrocene (B1249389) Acylation
The introduction of an acyl group onto the cyclopentadienyl (B1206354) rings of ferrocene is a fundamental transformation in ferrocene chemistry. This process, known as acylation, yields ferrocenyl ketones that serve as crucial intermediates for a wide range of more complex derivatives.
Friedel-Crafts Acylation: Mechanistic Principles and Synthetic Scope
The most prominent method for synthesizing acylferrocenes is the Friedel-Crafts acylation. studymoose.comthermofisher.com This reaction is a classic example of electrophilic aromatic substitution, where an electrophilic acyl group replaces a hydrogen atom on one of the aromatic cyclopentadienyl rings. studymoose.com
The mechanism proceeds in several steps:
Generation of the Electrophile : An acylating agent, typically an acid chloride (like decanoyl chloride) or an acid anhydride (B1165640), reacts with a catalyst to form a highly reactive acylium ion (RCO⁺). byjus.com Common catalysts include Lewis acids such as aluminum chloride (AlCl₃) or protic acids like phosphoric acid (H₃PO₄). byjus.comaiinmr.com
Electrophilic Attack : The electron-rich ferrocene acts as a nucleophile, with the π-electrons of a cyclopentadienyl ring attacking the electrophilic acylium ion. aiinmr.com This step forms a positively charged intermediate and temporarily disrupts the ring's aromaticity. byjus.com
Deprotonation : A base removes a proton from the carbon atom where the acyl group attached, restoring the aromaticity of the cyclopentadienyl ring and yielding the final acylferrocene product. byjus.com
Due to the high electron density and reactivity of the ferrocene nucleus, acylation can often be performed under milder conditions than those required for less reactive aromatic compounds like benzene. thermofisher.com However, this high reactivity also means that diacylation, where both rings are functionalized, can occur. utahtech.edu The introduction of the first acyl group is deactivating, which helps to ensure that the reaction can be stopped cleanly after the addition of one group, making monoacylation the major product under controlled conditions. thermofisher.com
Alternative Synthetic Pathways for Ferrocene-Functionalized Ketones
While Friedel-Crafts acylation is the most common route, other methods have been developed to synthesize ferrocene-functionalized ketones, particularly for structures that are not easily accessible through direct acylation.
Sonogashira Carbonylative Coupling : This method can be used to convert iodoferrocene and terminal alkynes into alkynyl ketones. arkat-usa.org The reaction is carried out under a moderate pressure of carbon monoxide with a palladium catalyst, providing a route to α,β-unsaturated ferrocenyl ketones. arkat-usa.org
Rauhut-Currier (RC) Reaction : A protocol for the cross Rauhut-Currier reaction between 1-ferrocenyl-2-nitroethene and various vinyl ketones has been developed. nih.gov This phosphine-catalyzed reaction forms a new carbon-carbon bond, yielding multifunctional ferrocene derivatives containing a ketone group. nih.gov This method is notable for its high chemoselectivity and its ability to create complex molecular architectures. nih.gov
Oxidation of Precursors : Ferrocenyl ketones can be prepared through the oxidation of corresponding secondary alcohols, which can be synthesized from ferrocenecarboxaldehyde. This multi-step sequence offers an alternative pathway to specific ketone products.
Optimized Synthesis of (1-Oxodecyl)ferrocene
The synthesis of this compound is typically achieved via Friedel-Crafts acylation, with careful control of reaction parameters to maximize yield and purity.
Precursor Synthesis and Controlled Reaction Conditions
The direct synthesis of this compound involves the reaction of ferrocene with an appropriate C10 acylating agent.
Precursors :
Ferrocene : The stable organometallic starting material.
Acylating Agent : Decanoyl chloride or decanoic anhydride is used as the source for the 1-oxodecyl group.
Catalyst : A Lewis acid like aluminum chloride (AlCl₃) or a milder catalyst such as zinc oxide (ZnO) or phosphoric acid is required to generate the electrophile. colab.wsresearchgate.net
Controlled Reaction Conditions : To favor the formation of the desired monoacylated product, this compound, and minimize the formation of 1,1'-bisthis compound, reaction conditions must be carefully managed. Research on analogous long-chain acylations suggests that using a strong Lewis acid like AlCl₃ in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -78 °C to 0 °C) can provide good yields and selectivity. mdpi.com Milder, heterogeneous catalysts like ZnO have also been shown to be effective, offering advantages such as easier workup and reduced generation of acidic waste. colab.wsresearchgate.net
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Key Outcome/Observation | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | H₃PO₄ (85%) | Acetic Anhydride (reagent and solvent) | 60–70 | Standard lab synthesis of acetylferrocene (B1663952); yields mono- and diacetylated products. | magritek.com |
| Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | Classic Lewis acid catalysis; requires anhydrous conditions to prevent catalyst deactivation. | utahtech.edu |
| Acyl Chlorides | ZnO | 1,2-Dichloroethane or Solvent-free | RT to Reflux | Convenient, high-yield method with a mild, reusable catalyst. | colab.ws |
| Methyl Chlorooxoacetate | AlCl₃ | CH₂Cl₂ | -78 | Demonstrates that acylation can be successful at very low temperatures to improve selectivity. | mdpi.com |
Advanced Purification and Isolation Methodologies for Research-Grade Purity
After the reaction, the crude product is a mixture typically containing unreacted ferrocene, the desired this compound, and a small amount of the diacylated byproduct. Achieving research-grade purity requires efficient separation.
Column Chromatography is the most effective and widely used technique for this purpose. studymoose.commagritek.com The separation is based on the differing polarities of the components in the mixture. echemi.com
Stationary Phase : Silica gel or alumina (B75360) is used as the solid support in the column. thermofisher.compbworks.com
Mobile Phase (Eluent) : A solvent or a mixture of solvents is used to move the components through the column. The separation is achieved by gradually increasing the polarity of the eluent.
A non-polar solvent, such as hexanes or petroleum ether, is used first. The non-polar, unreacted ferrocene travels down the column most quickly, eluting as a distinct yellow band. magritek.comechemi.com
The polarity of the eluent is then increased, for example by adding diethyl ether or ethyl acetate (B1210297) to the hexane. thermofisher.com The more polar monosubstituted product, this compound, moves down the column and is collected as an orange band. utahtech.edu
If present, the even more polar diacylated byproduct will elute last, often appearing as a red-orange band. utahtech.edu
Following chromatography, solvent removal yields the purified this compound. The purity can be confirmed using techniques like NMR spectroscopy and melting point analysis.
| Property | Value/Description | Reference |
|---|---|---|
| Appearance | Orange Crystalline Solid | utahtech.edu |
| ¹H NMR (CDCl₃, ppm) | δ 4.8 (t, 2H, Cp-H α to acyl), 4.5 (t, 2H, Cp-H β to acyl), 4.2 (s, 5H, unsubstituted Cp-H), 2.4 (s, 3H, -CH₃) | aiinmr.com |
| ¹³C NMR (CDCl₃, ppm) | δ 202.2 (C=O), 79.5 (ipso-C), 72.0, 69.5, 69.2 (substituted Cp-C), 69.8 (unsubstituted Cp-C), 27.1 (-CH₃) | aiinmr.com |
Synthesis of Novel Ferrocenyl Ketone Derivatives and Polymeric Structures
This compound and other ferrocenyl ketones are valuable precursors for more complex molecules and materials, including novel derivatives and polymers with unique redox properties.
The synthesis of polymers incorporating ferrocene can be achieved through various strategies. One approach involves the creation of monomers that already contain a ferrocene unit, which are then polymerized. For example, ferrocene-functionalized cyclic esters and carbonates have been synthesized and subsequently polymerized via Ring-Opening Polymerization (ROP) to create biodegradable polymers with redox-active ferrocene side-chains. rsc.org
Another strategy involves polycondensation reactions. For instance, 1,1'-ferrocenedicarboxylic acid can be reacted with other difunctional monomers, like dibenzo-18-crown-6, to produce polyketones where the ferrocene unit is part of the polymer backbone. researchgate.net More advanced methods like Suzuki coupling have been employed to create novel phenylene-cymantrenylene copolymers, demonstrating the versatility of cross-coupling reactions in organometallic polymer synthesis. researchgate.net
Furthermore, ferrocenyl ketone moieties can serve as handles for creating complex structures. They can be converted to α,β-unsaturated systems (chalcones), which are versatile intermediates for further reactions. researchgate.net These chalcones can then be used to build larger, multifunctional molecules or be incorporated into polymeric structures. The development of synthetic methods like dehydrocoupling of ferrocene-containing silanes and amines has also opened new routes to polycarbosilazanes that feature ferrocene units in the main polymer chain, leading to materials with interesting ceramic precursor properties. acs.org
| Product Type | Synthetic Method | Precursors | Key Features | Reference |
|---|---|---|---|---|
| Multifunctional Ferrocenyl Ketones | Rauhut-Currier Reaction | 1-Ferrocenyl-2-nitroethene and vinyl ketones | Creates C-C bonds chemoselectively, yielding complex multifunctional products. | nih.gov |
| Ferrocene-Containing Polyketones | Polycondensation | 1,1'-Ferrocenedicarboxylic acid and dibenzo-18-crown-6 | Incorporates ferrocene directly into the polymer backbone. | researchgate.net |
| Redox-Active Biodegradable Polymers | Ring-Opening Polymerization (ROP) | Ferrocene-functionalized cyclic carbonates | Produces polymers with ferrocene units as side-chains. | rsc.org |
| Ferrocene-Containing Polycarbosilazanes | Dehydrocoupling | Ferrocene-bis(hydrosilanes) and diamines | Forms Si-N bonds to create polymers with ferrocene in the main chain. | acs.org |
Chemical Transformations for Alkyl Chain Modification
The modification of the acyl chain in ferrocene derivatives is a crucial step for synthesizing advanced molecular architectures. A primary method for preparing acylferrocenes is the Friedel-Crafts acylation, where ferrocene reacts with an appropriate acyl chloride, such as decanoyl chloride, in the presence of a catalyst. illinois.edumagritek.com This reaction is highly effective for the activated cyclopentadienyl rings of ferrocene and can proceed under milder conditions than those required for less reactive aromatics like benzene. truman.eduutahtech.edu
Once the acylferrocene is formed, the terminal end of the alkyl chain can be functionalized, most commonly through halogenation. This introduces a reactive handle for subsequent coupling or substitution reactions. A prominent example of such a functionalized precursor is (6-Bromo-1-oxohexyl)ferrocene (B12286952) . sigmaaldrich.com This compound is synthesized and serves as a versatile building block. sigmaaldrich.comchemicalbook.com The bromo group is a good leaving group, enabling nucleophilic substitution reactions that can be used to link the ferrocene unit to other molecules or to build more complex structures. The ketone group within the alkyl chain can also influence the electronic properties of the ferrocene core. researchgate.net
These chemical transformations of the alkyl chain are not merely for extension but are strategic modifications to create precursors for supramolecular assemblies and polymers with specific functionalities.
Derivatization for Macrocyclic and Supramolecular Architectures
The functionalized ferrocene precursors are instrumental in constructing intricate macrocyclic and supramolecular systems. A significant application is in the synthesis of Porphyrazines , which are structural analogues of porphyrins. These molecules are known for their distinctive electronic and photophysical properties. researchgate.netmdpi.com
The synthetic pathway often involves the preparation of a ferrocene-containing Phthalonitrile derivative. semanticscholar.orgresearchgate.net For instance, a precursor like (6-bromo-1-oxohexyl)ferrocene can be reacted with dimercaptomaleonitrile to produce a novel maleonitrile (B3058920) derivative bearing two ferrocenyl units. mdpi.comsemanticscholar.orgnih.gov This ferrocenyl-substituted dinitrile can then undergo a template-assisted cyclotetramerization reaction, often using a metal salt like magnesium n-butoxide, to form a symmetrical, octaferrocenyl-substituted magnesium(II) sulfanyl (B85325) porphyrazine. mdpi.comsemanticscholar.orgnih.gov
In these complex architectures, the ferrocene units are not passive substituents. They actively participate in the electronic properties of the macrocycle, influencing its redox behavior. nih.govresearchgate.net The long alkyl chains, such as the oxodecyl group, play a critical role in ensuring the solubility of these large, often rigid, macrocycles in common organic solvents, which is essential for their processing and characterization. researchgate.net
Polymerization Reactions Involving this compound Building Blocks
This compound and its analogues are valuable monomers for creating redox-active polymers. The incorporation of the ferrocene moiety imparts unique electrochemical, optical, and magnetic properties to the resulting polymeric materials. researchgate.net
Polyelectrolytes containing ferrocene have been developed for various applications, including sensors and responsive materials. mdpi.com One synthetic route involves the ring-opening polymerization (ROP) of silicon-bridged ferrocenophanes to create poly(ferrocenylsilanes) (PFS). nih.gov The resulting polymer can then be chemically modified to introduce charged pendant groups, rendering it water-soluble and creating a polyelectrolyte. nih.govrsc.org The alkyl chain, originating from a monomer analogous to this compound, acts as a flexible spacer and influences the polymer's physical properties. These ferrocene-containing polyelectrolytes can act as both reducing agents and stabilizers for the in-situ synthesis of metal nanoparticles. rsc.org
Conjugated Polymers that include ferrocene units in their main chain or as pendant groups are of significant interest for molecular electronics and catalysis. nih.govmdpi.comnih.gov These polymers are often synthesized via cross-coupling reactions, such as Heck or Sonogashira polycondensation, between di-functionalized ferrocenes and aromatic co-monomers. researchgate.netscispace.com A major challenge with conjugated polymers is their typically poor solubility. The incorporation of long, flexible alkyl chains, like the decyl group, is a common and effective strategy to improve solubility and processability in organic solvents, allowing for the fabrication of thin films and other material forms. researchgate.net The ferrocene units in the conjugated backbone can undergo reversible oxidation, providing a mechanism for tuning the electronic and optical properties of the material. researchgate.netmdpi.com
Advanced Spectroscopic and Structural Elucidation of 1 Oxodecyl Ferrocene
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
While a specific single-crystal X-ray diffraction study for (1-Oxodecyl)ferrocene is not widely published, its solid-state structure can be inferred from detailed analyses of closely related long-chain ferrocene (B1249389) derivatives and acyl ferrocenes. mdpi.com Single-crystal X-ray diffraction is a powerful technique that provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. carleton.educreative-biostructure.com
The molecular conformation of this compound is primarily defined by the rotational orientation of the two cyclopentadienyl (B1206354) rings and the conformation of the decanoyl chain. In the solid state, ferrocene derivatives typically adopt either an eclipsed (D5h symmetry group) or a staggered (D5d symmetry group) conformation of the Cp rings. wikipedia.org The energy barrier for rotation is low, and the final conformation in the crystal is often dictated by crystal packing forces and intermolecular interactions. acs.orgunimelb.edu.au For substituted ferrocenes, the rings are often found in a nearly eclipsed or slightly twisted conformation to minimize steric hindrance. mdpi.com
The long, flexible decyl chain of this compound is expected to adopt a stable, all-trans (antiperiplanar) conformation to minimize steric strain. This extended alkyl chain would significantly influence the crystalline packing. It is anticipated that the molecules would arrange in a manner that maximizes van der Waals interactions between the alkyl chains of adjacent molecules, potentially leading to layered or interdigitated structures. nih.gov This packing motif is common in long-chain aliphatic compounds and serves to create a densely packed, stable crystalline lattice. The ferrocenyl units, being bulkier, would form distinct regions within the crystal structure, segregated from the aliphatic chains.
The supramolecular architecture of this compound in the solid state is governed by a network of non-covalent interactions. rsc.orgresearchgate.net While lacking strong hydrogen bond donors, the molecule can participate in several types of weak intermolecular interactions that guide its self-assembly.
C–H···O Interactions: Weak hydrogen bonds can form between the C–H bonds of the cyclopentadienyl rings or the alkyl chain and the carbonyl oxygen atom of a neighboring molecule.
C–H···π Interactions: The electron-rich cyclopentadienyl rings can act as π-acceptors for C–H bonds from adjacent molecules, further stabilizing the crystal packing. rsc.orgresearchgate.net
These collective interactions result in a well-defined three-dimensional supramolecular assembly. rsc.org The interplay between the packing of the hydrophobic alkyl tails and the interactions involving the organometallic ferrocenyl head-groups is crucial in determining the final crystalline architecture. nih.gov
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous assignments of all proton and carbon signals and confirm the connectivity of the atoms within the molecule. magritek.com
The ¹H NMR spectrum of this compound displays characteristic signals for the ferrocenyl protons and the decanoyl chain protons. The electron-withdrawing nature of the acyl group causes a deshielding effect on the protons of the substituted Cp ring compared to the unsubstituted ring. aiinmr.comstackexchange.com The five protons on the unsubstituted Cp ring appear as a singlet, while the four protons on the substituted ring are chemically non-equivalent and typically appear as two distinct multiplets (or triplets), each integrating to two protons. researchgate.netthermofisher.com The protons of the decanoyl chain appear in the typical aliphatic region.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon signal appears significantly downfield (~202-204 ppm). The carbons of the cyclopentadienyl rings appear in the aromatic region, with the ipso-carbon (the one bearing the acyl group) being the most deshielded. aiinmr.comomicsonline.orgreddit.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Atom Label | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1' (ipso) | - | ~80-82 |
| C2'/C5' | ~4.75 (m, 2H) | ~72-74 |
| C3'/C4' | ~4.48 (m, 2H) | ~69-71 |
| C1-C5 (Cp) | ~4.18 (s, 5H) | ~69-70 |
| C1'' (C=O) | - | ~202-204 |
| C2'' (α-CH₂) | ~2.70 (t, 2H) | ~40-42 |
| C3'' (β-CH₂) | ~1.68 (quint, 2H) | ~24-26 |
| C4''-C9'' | ~1.25-1.35 (m, 12H) | ~29-32 |
| C10'' (CH₃) | ~0.88 (t, 3H) | ~14 |
Note: Chemical shifts are estimated based on data for acetylferrocene (B1663952) and other alkanoylferrocenes. reddit.comresearchgate.net 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet, 'quint' denotes quintet.
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. sdsu.eduresearchgate.netuvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For this compound, COSY is particularly useful for tracing the connectivity of the protons along the decanoyl chain. A cross-peak would be observed between the α-CH₂ protons (at ~2.70 ppm) and the β-CH₂ protons (at ~1.68 ppm), and sequentially along the rest of the alkyl chain to the terminal methyl group. It would also show correlations between the adjacent protons on the substituted Cp ring. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). youtube.com An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is bonded to. For example, the signal for the unsubstituted Cp protons at ~4.18 ppm would correlate with the carbon signal at ~69-70 ppm. This technique allows for the unambiguous assignment of all protonated carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com HMBC is vital for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations for this compound would include:
A correlation from the α- and β-protons of the substituted Cp ring (~4.75 ppm) to the carbonyl carbon (C1'', ~202-204 ppm).
A correlation from the α-CH₂ protons of the decanoyl chain (~2.70 ppm) to the ipso-carbon of the Cp ring (C1') and the carbonyl carbon (C1'').
These 2D NMR techniques, used in concert, provide a comprehensive and definitive structural elucidation of this compound in solution. science.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Characterization
The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group. This band is typically observed in the range of 1660-1680 cm⁻¹ for acyl ferrocenes, a frequency that is lowered from a typical aliphatic ketone due to conjugation with the ferrocenyl group. scispace.com Other significant IR bands include the C-H stretching vibrations of the aliphatic chain (2850-2960 cm⁻¹) and the cyclopentadienyl rings (~3100 cm⁻¹), as well as characteristic absorptions for the ferrocene moiety itself, such as ring breathing and C-C stretching modes below 1500 cm⁻¹. nih.govnist.gov
Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. Key Raman bands for ferrocene derivatives include the symmetric Cp ring breathing mode (~1108 cm⁻¹) and the Fe-Cp stretching mode (~478 cm⁻¹). researchgate.netrsc.org The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H Stretch (Cp) | ~3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850-2960 | IR, Raman |
| C=O Stretch (Ketone) | 1660-1680 | IR (Strong), Raman (Weak) |
| C=C Stretch (Cp Ring) | ~1410 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR |
| Cp Ring Breathing | ~1108 | Raman (Strong) |
| C-H in-plane bend (Cp) | ~1000 | IR |
| C-H out-of-plane bend (Cp) | ~820 | IR |
| Fe-Cp Tilt | ~490 | IR |
| Fe-Cp Stretch | ~478 | Raman (Strong) |
Note: Frequencies are based on general data for ferrocene and its acyl derivatives. researchgate.netresearchgate.netscispace.com
Identification and Assignment of Characteristic Carbonyl and Ferrocenyl Vibrational Modes
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within this compound. The spectrum is dominated by features arising from the acyl group and the ferrocenyl moiety.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing nature of the ferrocenyl group and conjugation, this band typically appears in the region of 1650-1680 cm⁻¹. This position is slightly lower than that of a typical aliphatic ketone, indicating electronic communication between the carbonyl group and the ferrocene core.
The ferrocenyl group itself gives rise to a series of characteristic vibrations. The C-H stretching of the cyclopentadienyl (Cp) rings is observed around 3100 cm⁻¹. The C-C stretching vibrations within the aromatic Cp rings are found near 1410 cm⁻¹. Other key vibrations include the in-plane and out-of-plane C-H bending modes. A weak absorption band around 478 cm⁻¹ is characteristic of the asymmetric stretching of the iron-cyclopentadienyl ring bond, a signature of the ferrocene sandwich structure. rsc.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| C-H Stretch (Cp Ring) | ~3100 | Stretching of C-H bonds on the cyclopentadienyl rings. |
| C=O Stretch (Carbonyl) | 1650 - 1680 | Stretching of the carbonyl double bond in the acyl group. |
| C=C Stretch (Cp Ring) | ~1410 | In-plane stretching of carbon-carbon bonds within the rings. |
| Fe-Cp Asymmetric Stretch | ~478 | Asymmetric stretching of the bond between the iron atom and the cyclopentadienyl rings. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the this compound molecular ion, confirming its elemental composition, and offers insight into its structural stability through fragmentation analysis. The molecular formula for this compound is C₂₀H₂₈FeO.
The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, which is a characteristic fragmentation for ketones. youtube.com This process results in the cleavage of the bond between the carbonyl carbon and the nine-carbon alkyl chain, leading to the formation of a stable ferrocenoyl cation. Another significant fragmentation pathway is the loss of the entire acyl chain, resulting in the ferrocenyl cation. Further fragmentation can involve the loss of a cyclopentadienyl ring from the iron center. researchgate.net
| Fragment Ion | Proposed Structure | m/z (Calculated) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [C₂₀H₂₈FeO]⁺ | 340.1439 | Molecular Ion |
| [M-C₉H₁₉]⁺ | [C₁₁H₉FeO]⁺ | 213.0003 | Alpha-cleavage, loss of the nonyl radical. |
| [M-C₁₀H₁₉O]⁺ | [C₁₀H₉Fe]⁺ | 185.0054 | Cleavage of the entire acyl group. |
| [C₅H₅Fe]⁺ | [C₅H₅Fe]⁺ | 121.9612 | Loss of a cyclopentadienyl ring from the ferrocenyl cation. |
Electronic Absorption (UV-Vis) and Emission Spectroscopy
The electronic properties of this compound are characterized by its interaction with ultraviolet and visible light, revealing details about its electronic transitions and excited-state behavior.
The UV-Vis spectrum of this compound, like other ferrocene derivatives, displays distinct absorption bands. A prominent, low-energy band is typically observed in the visible region around 440-460 nm. up.ac.za This band is assigned to a metal-centered d-d electronic transition, which is formally Laporte-forbidden but gains intensity through vibronic coupling. nih.govacs.org This transition is characteristic of the ferrocene moiety and is responsible for its orange color. wikipedia.org
In the ultraviolet region, more intense bands are observed. An absorption band around 320-340 nm is attributed to a metal-to-ligand charge-transfer (MLCT) transition. up.ac.za At shorter wavelengths, typically below 300 nm, strong absorptions arise from π-π* transitions within the cyclopentadienyl rings. The presence of the acyl group, a chromophore, influences the position and intensity of these bands compared to unsubstituted ferrocene.
| Approximate λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| 440 - 460 | Low (~10²) | d-d transition (Fe center) |
| 320 - 340 | Moderate (~10³) | Metal-to-Ligand Charge-Transfer (MLCT) |
| < 300 | High (>10⁴) | π-π* transition (Cyclopentadienyl rings) |
The photophysical properties of ferrocene and its derivatives are complex and characterized by very low to negligible fluorescence quantum yields. Upon photoexcitation into the MLCT or d-d bands, the molecule undergoes extremely rapid relaxation to a low-lying triplet ligand-field state, often on a sub-picosecond timescale. nsf.govacs.org This efficient intersystem crossing process effectively quenches fluorescence, making most ferrocene derivatives non-emissive at room temperature.
The excited-state dynamics are dominated by these non-radiative decay pathways. nsf.govnih.gov The acyl substituent can further influence these dynamics. The electron-withdrawing nature of the carbonyl group can affect the energies of the metal-centered and charge-transfer states, but the ultrafast relaxation to non-emissive triplet states remains the predominant deactivation channel. Consequently, the fluorescence quantum yield (Φf) for this compound is expected to be very close to zero. The study of these ultrafast processes typically requires specialized transient absorption spectroscopy techniques. nih.govacs.org
Electrochemical Behavior and Redox Properties of 1 Oxodecyl Ferrocene
Cyclic Voltammetry (CV) and Other Voltammetric Techniques
Cyclic voltammetry is a powerful and widely used electroanalytical technique to study the redox behavior of ferrocene-based compounds. umb.eduedaq.com It provides critical information on the redox potentials and the stability of the oxidized and reduced forms of the molecule. umb.edu For (1-Oxodecyl)ferrocene, CV reveals the characteristic electrochemical signature of the ferrocene (B1249389) core, modified by the electronic effects of the substituent.
The most prominent feature in the cyclic voltammogram of this compound is the redox process associated with the iron center. Like unsubstituted ferrocene, it undergoes a single, well-defined one-electron oxidation. researchgate.net This process corresponds to the conversion of the neutral ferrocene derivative (with iron in the +2 oxidation state) to its corresponding ferrocenium (B1229745) cation (with iron in the +3 oxidation state). researchgate.net
Fe(C₅H₅)(C₅H₄COC₉H₁₉) ⇌ [Fe(C₅H₅)(C₅H₄COC₉H₁₉)]⁺ + e⁻
This redox couple is known for its remarkable reversibility and stability, which is why ferrocene itself is often used as an internal standard in non-aqueous electrochemistry. mdpi.com The voltammogram typically shows a pair of peaks: an anodic peak (Epa) corresponding to the oxidation process during the forward scan and a cathodic peak (Epc) for the reduction of the generated cation back to its neutral form on the reverse scan. edaq.com The formal potential (E°') for the couple is typically estimated as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc)/2). umb.edu
The measured redox potential of the ferrocene/ferrocenium couple is not entirely independent of the experimental conditions. While often used as a reference, studies have shown that its potential can vary with the choice of solvent and supporting electrolyte. acs.orgacs.org The solvation of the neutral ferrocene molecule and the charged ferrocenium cation can differ significantly between solvents, leading to shifts in the formal potential. acs.orgresearchgate.net For instance, the redox potential of ferrocene has been observed to vary by as much as 150 mV across different non-aqueous solvents. acs.org
The supporting electrolyte is necessary to ensure conductivity of the solution and minimize mass transfer of the analyte by migration. umb.edu However, interactions between the electrolyte ions and the charged ferrocenium cation (ion pairing) can stabilize the oxidized species and affect the measured potential. acs.orgdtic.mil
Temperature also influences the electrochemical response. Increasing temperature generally enhances the diffusion of the analyte to the electrode surface, resulting in higher peak currents. While the formal potential itself has a thermodynamic dependence on temperature, kinetic factors are often more noticeably affected. dtic.mil For precise and comparable measurements of this compound, it is crucial to specify and control the solvent, electrolyte, and temperature.
Kinetic and Mechanistic Studies of Electron Transfer
Beyond the thermodynamic information provided by redox potentials, voltammetric studies offer insight into the kinetics and mechanism of the electron transfer process for this compound.
The rate at which this compound molecules move from the bulk solution to the electrode surface is described by the diffusion coefficient (D). This parameter can be determined from cyclic voltammetry experiments by examining the relationship between the peak current (ip) and the scan rate (ν). For a diffusion-controlled process, the peak current is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation. mdpi.comrsc.org
ip = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²
Where 'n' is the number of electrons transferred (1 for ferrocene derivatives), 'A' is the electrode area, and 'C' is the bulk concentration. By plotting ip vs. ν¹/², a straight line is typically obtained for a well-behaved system, and the diffusion coefficient can be calculated from its slope. rsc.orgcore.ac.uk The diffusion coefficient for ferrocene derivatives is influenced by the viscosity of the solvent and the size of the molecule; for this compound, the long alkyl chain would be expected to result in a slightly lower diffusion coefficient compared to unsubstituted ferrocene in the same medium. rsc.orgresearchgate.net
The standard heterogeneous electron transfer rate constant (k°) quantifies the kinetics of the electron transfer at the electrode-solution interface. rsc.org This constant can be estimated from the separation of the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a fast, reversible system, ΔEp is theoretically 59/n mV at 25 °C. As the electron transfer rate decreases, ΔEp increases. mdpi.com Various methods, such as the Nicholson method, can be used to calculate k° from the scan-rate-dependent peak separation. researchgate.netresearchgate.net
An electrochemically reversible process is one where the electron transfer kinetics are fast enough to maintain equilibrium concentrations of the oxidized and reduced species at the electrode surface. researchgate.net In cyclic voltammetry, a reversible system is characterized by two main criteria: a peak potential separation (ΔEp) close to 59 mV for a one-electron process, and a ratio of anodic to cathodic peak currents (ipa/ipc) equal to unity. mdpi.com
Unsubstituted ferrocene often exhibits nearly ideal reversible behavior in many non-aqueous solvents. mdpi.com However, the introduction of substituents can affect the electron transfer kinetics. For some substituted ferrocenes, the process may become quasi-reversible, particularly at higher scan rates. mdpi.commdpi.com A quasi-reversible system is characterized by a ΔEp greater than 59 mV and that increases with the scan rate. researchgate.net This indicates that the electron transfer rate is comparable to the rate of mass transport. mdpi.com The presence of the bulky and electron-withdrawing acyl group in this compound may lead to slightly slower electron transfer kinetics compared to ferrocene, potentially resulting in quasi-reversible behavior under certain experimental conditions. mdpi.com
Impact of Substituent Electronic Effects on Redox Chemistry
The 1-oxodecyl group has a profound impact on the redox potential of the ferrocene core due to its electronic properties. The carbonyl group (-C=O) is strongly electron-withdrawing, which reduces the electron density on the cyclopentadienyl (B1206354) ring and, consequently, at the iron center. researchgate.netmit.edu
This withdrawal of electron density makes it more difficult to remove an electron from the iron atom. As a result, the oxidation of this compound requires a higher, more positive potential compared to unsubstituted ferrocene. researchgate.net This anodic shift in the redox potential is a general and predictable trend for ferrocenes bearing electron-withdrawing substituents. acs.org
The magnitude of this shift can be correlated with the electronic parameters of the substituent, such as Hammett constants (σ). researchgate.netbeilstein-journals.org A linear relationship is often observed between the formal potentials of a series of substituted ferrocenes and the sum of the Hammett constants of their substituents. acs.orgbeilstein-journals.org Acyl groups, like other electron-withdrawing groups such as chloro or methoxycarbonyl, consistently shift the potential to more positive values. beilstein-journals.orgrsc.org
| Compound | Substituent Group | E₁/₂ (V vs Fc/Fc⁺) | Substituent Effect |
| Ferrocene | -H | 0.00 | Reference |
| Acetylferrocene (B1663952) | -COCH₃ | +0.22 | Electron-Withdrawing |
| 1,1'-Diacetylferrocene | Two -COCH₃ | +0.47 | Strongly Electron-Withdrawing |
| This compound | -CO(CH₂)₈CH₃ | Predicted > +0.20 | Electron-Withdrawing |
| Ferrocenoyltrifluoroacetone | -COCH₂COCF₃ | +0.39 | Strongly Electron-Withdrawing |
| Ethylferrocene | -CH₂CH₃ | -0.07 | Electron-Donating |
This is an interactive table. Data compiled from multiple sources and generalized. The predicted value for this compound is based on the known effect of similar acyl groups. rsc.orgresearchgate.net
As shown in the table, the acetyl group in acetylferrocene, which is structurally similar to the oxodecyl group, causes a significant anodic shift of +0.22 V. It is therefore expected that this compound would exhibit a similarly positive shift in its redox potential relative to ferrocene, reflecting the strong deactivating effect of the acyl substituent on the ferrocene nucleus.
Information Not Available
Following a comprehensive search for scholarly articles and research data, no specific information was found regarding the electrochemical behavior and redox properties of This compound within self-assembled monolayers (SAMs) or polymeric films on modified electrode surfaces.
The performed searches yielded general information on the electrochemistry of various other ferrocene derivatives and acylferrocenes. This body of research describes how ferrocene-containing molecules can be attached to electrode surfaces and how their electrochemical properties are studied. For instance, studies on ferrocene-terminated alkanethiols and other derivatives provide insights into the principles of electron transfer in SAMs and the influence of factors like alkyl chain length and intermolecular interactions on the redox potential.
However, none of the available resources provided specific experimental data, detailed research findings, or data tables pertaining to this compound. As the request strictly required focusing solely on this specific compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Fabricating data or extrapolating from other compounds would not meet the stipulated quality and content standards. Therefore, the article on the "" cannot be created at this time due to the absence of specific research on this compound in the public domain.
Reactivity and Chemical Transformations of 1 Oxodecyl Ferrocene
Reactions of the Ketone Moiety
The carbonyl group in (1-Oxodecyl)ferrocene is a versatile functional group that can undergo a variety of reactions typical of ketones.
The ketone functionality of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, yielding the corresponding hydrocarbon.
Reduction to Alcohols:
The reduction of the carbonyl group to a secondary alcohol, (1-hydroxydecyl)ferrocene, can be achieved using various hydride-reducing agents. The choice of reagent depends on the desired selectivity and reaction conditions.
| Reducing Agent | Product | Reaction Conditions |
| Sodium borohydride (NaBH₄) | (1-Hydroxydecyl)ferrocene | Typically carried out in alcoholic solvents like methanol or ethanol. |
| Lithium aluminum hydride (LiAlH₄) | (1-Hydroxydecyl)ferrocene | A more powerful reducing agent, used in anhydrous ethereal solvents like diethyl ether or THF. |
Reduction to Hydrocarbons:
Complete deoxygenation of the ketone to the corresponding alkane, decylferrocene, can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions. These reactions are particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in
Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is suitable for substrates that are stable in strongly acidic conditions. wikipedia.org
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures. wikipedia.orgalfa-chemistry.com It is a valuable alternative for substrates that are sensitive to acid. masterorganicchemistry.com The Huang-Minion modification, which involves using a high-boiling solvent like ethylene glycol and distilling off water, can significantly shorten the reaction time. thermofisher.com
The carbonyl carbon of this compound is electrophilic and readily reacts with nucleophiles like hydroxylamine, hydrazines, and alcohols to form various derivatives.
Oximes and Hydrazones:
The reaction of this compound with hydroxylamine leads to the formation of an oxime . Similarly, reaction with hydrazine or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone . These reactions involve the condensation of the ketone with the amino compound, eliminating a molecule of water. nih.govkhanacademy.org These reactions are often catalyzed by acid.
Acetals/Ketals:
In the presence of an acid catalyst, this compound can react with two equivalents of an alcohol to form an acetal (or more accurately, a ketal , as it is derived from a ketone). youtube.comyoutube.com If a diol, such as ethylene glycol, is used, a cyclic ketal is formed. khanacademy.org This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the ketal. youtube.com Ketal formation is a common strategy for protecting the carbonyl group during other chemical transformations. youtube.com
The presence of α-hydrogens on the methylene group adjacent to the carbonyl in this compound allows it to participate in base-catalyzed condensation reactions. Furthermore, the carbonyl group can be converted into a carbon-carbon double bond through olefination reactions.
Carbonyl Condensations:
Under basic conditions, this compound can form an enolate, which can then act as a nucleophile in reactions like the aldol condensation . chemistry.coachmasterorganicchemistry.com In a self-condensation, the enolate of one molecule of this compound would attack the carbonyl group of another molecule, leading to a β-hydroxy ketone. Subsequent dehydration can yield an α,β-unsaturated ketone. In a crossed aldol condensation, the enolate of this compound can react with a different aldehyde or ketone. masterorganicchemistry.com
Olefination Reactions:
The carbonyl group of this compound can be converted to an alkene through various olefination reactions.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction of this compound with a Wittig reagent would yield an alkene, with the oxygen atom of the carbonyl being replaced by the carbon group from the ylide. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgalfa-chemistry.comnrochemistry.com It often provides better stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
Reactions at the Cyclopentadienyl (B1206354) Ligands
The cyclopentadienyl (Cp) rings of the ferrocene (B1249389) moiety in this compound retain their aromatic character and can undergo electrophilic substitution and metallation reactions.
Ferrocene is highly reactive towards electrophiles, undergoing electrophilic aromatic substitution much more readily than benzene. docsity.com The (1-oxodecyl) group, being an acyl group, is an electron-withdrawing group. This has two main consequences for further electrophilic substitution:
Deactivation of the Substituted Ring: The acyl group deactivates the cyclopentadienyl ring to which it is attached, making it less susceptible to further electrophilic attack.
Directing Effect: As a result of the deactivation of the substituted ring, incoming electrophiles will preferentially attack the unsubstituted cyclopentadienyl ring. Therefore, reactions like a second Friedel-Crafts acylation will primarily yield the 1,1'-disubstituted product. truman.edutruman.edu
| Reaction | Reagents | Major Product |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ or Acetic anhydride (B1165640)/H₃PO₄ | 1'-(Acyl)-1-(1-oxodecyl)ferrocene |
| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | 1'-(Alkyl)-1-(1-oxodecyl)ferrocene |
| Sulfonation | SO₃/Pyridine | 1'-(Sulfonic acid)-1-(1-oxodecyl)ferrocene |
The functionalization of the ferrocene unit can also be achieved through lithiation, which involves the deprotonation of one of the C-H bonds on the cyclopentadienyl rings using a strong organolithium base, such as n-butyllithium.
Directed ortho-Metalation (DoM):
The carbonyl group of the (1-oxodecyl) substituent can act as a directed metalation group (DMG) . baranlab.orgwikipedia.org In the presence of an organolithium reagent, the lithium cation coordinates to the carbonyl oxygen, which directs the deprotonation to the adjacent ortho position on the same cyclopentadienyl ring. baranlab.orgwikipedia.org This process is known as directed ortho-metalation (DoM) and is a powerful tool for regioselective functionalization. baranlab.orgwikipedia.org
The resulting ortho-lithiated species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the position adjacent to the (1-oxodecyl) chain.
| Electrophile | Reagent Example | Functional Group Introduced |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl/Hydroxyaryl (-CR(OH)R') |
| Alkyl halides | RX | Alkyl group (-R) |
| Silyl halides | R₃SiCl | Silyl group (-SiR₃) |
| Boronic esters | B(OR)₃ | Boronic ester (-B(OR)₂) |
This regioselective functionalization allows for the synthesis of a wide array of 1,2-disubstituted ferrocene derivatives starting from this compound.
Coordination Chemistry of this compound as a Ligand Precursor
This compound, and acylferrocenes in general, serve as versatile precursors for the synthesis of more complex and robust ligand systems. While direct coordination of the carbonyl oxygen to a metal center is conceivable, it is often energetically more favorable to first modify the acyl group to create multidentate ligands. This derivatization enhances the chelating ability of the molecule, leading to more stable transition metal complexes. The primary strategies involve converting the ketone functionality into imines, hydrazones, or other related species that contain additional donor atoms, allowing for the formation of stable chelate rings with the metal center.
Binding to Transition Metal Centers through the Ketone Oxygen or other Derived Functionalities
The coordination chemistry of acylferrocenes is typically dominated by the transformation of the carbonyl group into a new functional group that incorporates additional heteroatoms like nitrogen, which are excellent donors for transition metals. This approach converts the simple acylferrocene into a bidentate or polydentate ligand capable of forming stable coordination complexes.
Formation of Imine (Azomethine) Ligands:
A common strategy involves the condensation of an acylferrocene with a primary amine to form an imine, also known as an azomethine or Schiff base. This reaction introduces a nitrogen atom that, in conjunction with another donor atom present on the amine precursor, can chelate a metal ion.
For instance, acetylferrocene (B1663952) can be reacted with 3-aminophenol to produce an acetylferrocene azomethine ligand. In this derived ligand, the azomethine nitrogen and the phenolic oxygen act as two coordination points. This bidentate ligand has been shown to form stable complexes with a variety of transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov Spectroscopic evidence, such as the appearance of new low-intensity bands in the far-infrared spectrum corresponding to M-O and M-N vibrations, confirms the coordination through both the phenolic oxygen and the azomethine nitrogen. nih.gov The resulting complexes often exhibit octahedral or tetrahedral geometries, depending on the metal ion and other coordinating ligands. nih.gov
Formation of Acylhydrazone Ligands:
Another effective derivatization is the reaction of a ferrocenyl ketone or aldehyde with an acylhydrazine. The resulting acylhydrazone ligand contains both an azomethine nitrogen and an amide oxygen, which can act as a bidentate N,O-donor system.
For example, ferrocenecarboxaldehyde, an analogue of a ferrocenyl ketone, reacts with acylhydrazines to yield N-acyl-N'-(ferrocenylidene)hydrazines. ias.ac.in Upon deprotonation of the amide proton, these ligands chelate to metal centers like Nickel(II) through the azomethine nitrogen and the amidate oxygen. ias.ac.in X-ray diffraction studies of these complexes have confirmed a square-planar trans-N₂O₂ coordination environment around the nickel center, formed by two deprotonated Schiff base ligands. ias.ac.in This arrangement demonstrates the successful transformation of the initial carbonyl compound into a well-defined chelating ligand.
Reactivity with Organometallic Reagents:
Beyond simple chelation, the carbonyl group of ferrocenyl ketones can undergo insertion reactions with highly reactive organometallic complexes. For example, ferrocenyl ketones react with bis(pentafulvene)titanium complexes, leading to the insertion of the C=O double bond into a Ti-C bond of the pentafulvene moiety. acs.org This forms a new bimetallic complex with a Ti-O-C linkage, showcasing a different mode of reactivity where the ketone oxygen becomes a bridging atom in a more complex organometallic framework.
Interactive Data Tables
Table 1: Coordination Complexes Derived from Acylferrocene Precursors
| Ferrocene Precursor | Derivatizing Reagent | Derived Ligand Type | Metal Center(s) | Coordination Mode | Resulting Geometry (Example) |
| Acetylferrocene | 3-Aminophenol | Azomethine (Imine) | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (N, O-donor) | Octahedral / Tetrahedral |
| Ferrocenecarboxaldehyde | Acylhydrazines | Acylhydrazone | Ni(II) | Bidentate (N, O-donor) | Square-planar |
| Ferrocenyl ketones | Bis(pentafulvene)titanium | Alkoxide (via insertion) | Ti | Bridging (Ti-O-C linkage) | Not Applicable |
Advanced Applications in Materials Science and Catalysis
Redox-Active Materials and Molecular Devices
The defining characteristic of ferrocene (B1249389) and its derivatives, including (1-Oxodecyl)ferrocene, is their stable and reversible redox behavior. mdpi.com The ferrocene/ferrocenium (B1229745) redox couple is so reliable that it is often used as a standard in electrochemistry. mdpi.com This property is the foundation for its use in a range of redox-active materials and molecular devices where controlled electron transfer is paramount. researchgate.netmdpi.com The incorporation of the (1-oxodecyl) group can influence solubility, molecular packing, and interfacial properties, allowing for the fine-tuning of these materials.
Electrically Conductive and Semiconducting Polymers
Ferrocene-containing polymers are a significant class of redox-active materials with applications in electronics and sensors. mdpi.comcmu.edu These polymers can be designed with the ferrocene unit either in the main chain or as a pendant side group. cmu.edu The electrical properties of these materials arise from the interaction between adjacent ferrocene moieties. Upon partial oxidation, a mixed-valence state is created where electrons can hop between the neutral ferrocene (Fe²⁺) and the oxidized ferrocenium (Fe³⁺) centers, resulting in semiconducting or conducting behavior. dtic.mil
The inclusion of this compound as a monomer or functional unit in a polymer can offer several advantages. The long decyl chain enhances solubility in organic solvents, which is crucial for solution-based processing and fabrication of thin films. Furthermore, these aliphatic chains can influence the morphology and intermolecular spacing within the polymer, affecting the efficiency of charge transport. Research has demonstrated the synthesis of various ferrocene-based polymers for electronic applications. wikipedia.orgnih.gov For instance, copolymers of aniline and ferrocene derivatives have been developed, showing that the ferrocene content can be used to tune the material's magnetoresistance and dielectric properties. rsc.org
Table 1: Examples of Ferrocene-Based Polymers and Their Properties This table is interactive. Click on the headers to sort the data.
| Polymer System | Monomers | Key Property/Application |
|---|---|---|
| Polyvinylferrocene (PVFc) | Vinylferrocene | Redox-active polymer, electrochemical sensors wikipedia.org |
| Ferrocene-based Porous Organic Polymer (FPOP) | Phenol, Formaldehyde, Ferrocene | Electrochromism, potential for energy storage mdpi.com |
| Ferrocene-Aniline Copolymers | Aniline, 1,1′-bis[[(4-aminophenyl)amino]carbon]ferrocene | Tunable magnetoresistance and dielectric properties rsc.org |
Molecular Switches and Logic Gates
The ability of this compound to exist in two stable, interconvertible states (neutral and oxidized) makes it an ideal component for molecular switches. rsc.org This switching can be triggered by chemical or electrochemical stimuli, leading to a measurable change in the molecule's properties, such as its color or fluorescence. mdpi.comwhiterose.ac.uk This principle is the basis for constructing molecular logic gates, which are fundamental components of molecular-scale computers. mdpi.comresearchgate.net
In a typical design, the ferrocene unit acts as a redox-switchable quencher of fluorescence. mdpi.com In its neutral, reduced state, the ferrocene can quench the fluorescence of a nearby chromophore through a process called photoinduced electron transfer (PET). When the ferrocene is oxidized to the ferrocenium cation, its ability to act as an electron donor is eliminated, the PET process is stopped, and fluorescence is "switched on." By combining this behavior with other chemical inputs (such as protons or other ions), complex logic operations like AND, OR, and INHIBIT can be performed at the molecular level. mdpi.comresearchgate.netnih.gov The acyl chain in this compound can be used to integrate the molecule into larger systems, such as self-assembled monolayers on electrode surfaces, which is critical for the development of functional devices. researchgate.net
Electrochromic Devices
Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Ferrocene derivatives are excellent candidates for electrochromic materials due to the distinct color difference between the reduced and oxidized forms. whiterose.ac.uk Neutral this compound, like ferrocene itself, is typically orange-yellow. wikipedia.org Upon one-electron oxidation to the (1-Oxodecyl)ferrocenium ion, the color changes to a deep blue. whiterose.ac.uk This reversible color change can be controlled by the potential applied to an electrode.
This property has been utilized in the development of electrochromic devices, such as smart windows and displays. Ferrocene-based materials, including porous organic polymers and ionic liquids, have been shown to exhibit good electrochromic performance. mdpi.comnih.gov For example, a composite ionic liquid containing both a viologen-based redox-active ionic liquid (as the electrochromic material) and a ferrocene-based ionic liquid (as the charge-compensating material) demonstrated good coloration efficiency and durability. nih.gov
Catalytic Applications of this compound and its Ligands
Beyond materials science, ferrocene derivatives are cornerstones of modern catalysis, primarily serving as robust scaffolds for chiral ligands in asymmetric synthesis and as mediators in redox-driven reactions. mdpi.comnih.gov The this compound molecule can be a precursor to highly effective and specialized ligands.
Role as a Ligand Scaffold in Transition Metal Catalysis (e.g., Phosphine Ligands, Josiphos Ligands)
The ferrocene backbone provides a rigid and sterically defined framework that is ideal for constructing bidentate (two-donating atoms) ligands, particularly diphosphines. nih.gov These ligands coordinate to a transition metal center (like palladium, rhodium, or ruthenium) and control the stereochemical outcome of a catalytic reaction, which is crucial in the synthesis of pharmaceuticals and fine chemicals. scbt.comenglelab.com
The Josiphos family of ligands is a prominent example of highly successful ferrocene-based diphosphine ligands used in asymmetric catalysis. wikipedia.orgchemdad.com These ligands are synthesized from functionalized ferrocenes, and the acyl group of this compound represents a versatile chemical handle for initiating such syntheses. The ketone can be reduced to an alcohol, which can then be converted into other functional groups to build the chiral side chain characteristic of Josiphos ligands. chemdad.com The unique steric and electronic properties of these ligands, conferred by the ferrocene scaffold, lead to high enantioselectivity and turnover numbers in reactions like hydrogenation and cross-coupling. scbt.comwikipedia.org
Table 2: Representative Josiphos Ligands and Their Catalytic Applications This table is interactive. Click on the headers to sort the data.
| Ligand Name | Metal | Reaction Type | Application Example |
|---|---|---|---|
| Josiphos SL-J001-2 | Rhodium (Rh) | Asymmetric Hydrogenation | Synthesis of chiral amines and alcohols wikipedia.orgchemdad.com |
| Josiphos SL-J002-1 | Palladium (Pd) | Cross-Coupling Reactions | Carbon-carbon bond formation torontomu.ca |
| Josiphos SL-J009-1 | Rhodium (Rh) | Asymmetric Hydrogenation | Enantioselective synthesis of (S)-metolachlor wikipedia.org |
Redox Mediation in Catalytic Cycles (e.g., Oxidation, Cross-coupling)
The ferrocene/ferrocenium couple can act as a reversible one-electron redox mediator in catalytic cycles. mdpi.comresearchgate.net In this role, ferrocene does not bind directly to the substrate but acts as an electron shuttle, transferring electrons between an electrode (in electrocatalysis) or a chemical oxidant/reductant and the active catalyst or substrate. rsc.orgresearchgate.net This process allows catalytic transformations to occur under milder conditions by avoiding the direct use of harsh reagents. researchgate.net
Ferrocenium ions, generated from the oxidation of ferrocene, can act as mild, one-electron oxidants to initiate catalytic cycles. mdpi.com This has been applied in various oxidation and cross-coupling reactions. mdpi.comresearchgate.netresearchgate.net For example, ferrocene can catalyze the C-H imidation of heteroarenes, where it serves as an electron shuttle to regenerate the active catalyst. mdpi.com In some cross-coupling reactions, ferrocene-based ligands not only provide the steric and electronic environment for the metal center but their redox activity can also play a role in the catalytic cycle, potentially stabilizing different oxidation states of the metal. torontomu.ca The long alkyl chain of this compound can enhance its solubility in nonpolar reaction media, improving its efficacy as a homogeneous redox mediator.
Homogeneous and Heterogeneous Catalysis
While specific catalytic applications of this compound are not extensively documented in publicly available research, the broader class of ferrocene derivatives has demonstrated significant potential in both homogeneous and heterogeneous catalysis. Ferrocene's catalytic activity is primarily attributed to the reversible redox couple of the iron center (Fe²⁺/Fe³⁺), which facilitates electron transfer processes crucial for various chemical transformations.
In the realm of heterogeneous catalysis , ferrocene-based materials have been investigated for environmental remediation. For instance, ferrocene has been employed as a catalyst in Fenton-like reactions for the degradation of organic pollutants in wastewater. rsc.org The mechanism involves the generation of highly reactive hydroxyl radicals through the interaction of ferrocene with an oxidant like hydrogen peroxide, leading to the breakdown of contaminants such as antibiotics. rsc.org Furthermore, ferrocene has been explored as a catalyst for ozonation processes to degrade organic dyes in water. mdpi.com The presence of ferrocene significantly enhances the degradation kinetics of these pollutants. mdpi.com The catalytic cycle in these heterogeneous systems often involves the in-situ formation of iron oxide nanoparticles from the degradation of the ferrocene derivatives, which then act as the primary catalytic species. mdpi.com
Ferrocene derivatives have also been investigated as burning rate catalysts for solid rocket propellants, where they facilitate the thermal decomposition of ammonium perchlorate (AP). mdpi.comuow.edu.au The catalytic effect is linked to the formation of iron oxides during the combustion process, which accelerates the decomposition of the oxidizer. mdpi.com
Although less common, ferrocene derivatives can also act as catalysts in homogeneous systems. Their utility in this area often stems from the ability to modify the cyclopentadienyl (B1206354) ligands, thereby tuning the steric and electronic properties of the iron center to influence the catalytic activity and selectivity for a specific reaction. While direct examples for this compound are scarce, the principles of catalyst design for other ferrocene derivatives can be extrapolated.
Chemical Sensing and Biosensing (Non-Clinical Focus on Material Science/Analytical Chemistry)
Ferrocene and its derivatives, including acyl ferrocenes like this compound, are extensively utilized in the development of chemical sensors and biosensors due to their exceptional electrochemical properties. uow.edu.autpmap.org The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable and well-defined electrochemical signal that can be modulated by the presence of a target analyte. torontomu.ca The ease of functionalization of the cyclopentadienyl rings allows for the attachment of specific recognition elements, leading to selective and sensitive detection platforms. rsc.orgtorontomu.ca
Electrochemical and Optical Transduction Mechanisms in Sensor Design
The primary transduction mechanism for ferrocene-based sensors is electrochemical . These sensors operate by monitoring the changes in the electrochemical response of the ferrocene moiety upon interaction with an analyte. The fundamental principle lies in the shift of the redox potential or a change in the peak current of the ferrocene unit. torontomu.ca This can be achieved through several strategies:
Direct Electrochemical Response: The analyte itself might be electrochemically active, and the ferrocene derivative acts as a mediator to facilitate electron transfer between the analyte and the electrode surface.
Host-Guest Interactions: A receptor molecule for the target analyte is attached to the ferrocene core. The binding of the analyte to the receptor alters the electronic environment of the ferrocene, causing a measurable shift in its redox potential. torontomu.ca
"On/Off" Switching: The interaction with the analyte can either enable or hinder the electrochemical activity of the ferrocene, leading to a significant change in the current signal.
Optical transduction mechanisms, while less common for ferrocene derivatives alone, can be incorporated by coupling the ferrocene unit with a fluorophore or chromophore. In such systems, the binding of an analyte can induce a change in the fluorescence or color of the sensor through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the ferrocene unit acts as an electron donor or acceptor.
Detection of Environmentally Relevant Analytes and Chemical Species
The versatility of ferrocene-based sensors allows for the detection of a wide array of environmentally significant analytes. By modifying the ferrocene structure with appropriate functional groups, sensors can be tailored for high selectivity and sensitivity.
| Analyte Category | Specific Examples | Principle of Detection |
| Heavy Metal Ions | Mercuric ions (Hg²⁺) | A ferrocene derivative containing a specific ligand for Hg²⁺ shows a significant shift in its oxidation potential upon binding to the metal ion. researchgate.net |
| Anions | Nitrite (NO₂⁻) | Ferrocene derivatives incorporated into metal-organic frameworks (MOFs) can electrocatalytically detect nitrite. mdpi.com |
| Organic Pollutants | Phenol, Chloramphenicol | Modified electrodes incorporating ferrocene derivatives can enhance the electrocatalytic activity towards the oxidation or reduction of these pollutants, enabling their detection. mdpi.com |
Energy-Related Applications
The unique redox properties of ferrocene and its derivatives make them promising candidates for various energy-related applications, particularly in energy storage and conversion devices.
Redox Shuttles in Electrochemical Energy Storage Systems
Ferrocene and its derivatives are being actively investigated as redox-active materials in non-aqueous and aqueous organic redox flow batteries (RFBs). rsc.orgrsc.org In these systems, the ferrocene compound acts as a "redox shuttle" in the catholyte, undergoing reversible oxidation and reduction at the electrode surface to store and release energy.
The performance of ferrocene-based RFBs is highly dependent on the nature of the substituents on the cyclopentadienyl rings. These substituents can influence key properties such as:
Redox Potential: The electron-donating or withdrawing nature of the substituent can tune the redox potential of the Fc/Fc⁺ couple, which in turn affects the cell voltage of the battery.
Solubility: The solubility of the ferrocene derivative in the electrolyte is crucial for achieving high energy densities. Long alkyl chains, such as the oxodecyl group in this compound, can enhance solubility in non-aqueous electrolytes.
Stability: The chemical and electrochemical stability of both the ferrocene and ferrocenium species is critical for long-term cycling performance of the battery. rsc.orgnih.gov
Recent research has focused on developing water-soluble ferrocene derivatives for aqueous RFBs, which are considered safer and more cost-effective for large-scale energy storage. rsc.orgnih.gov
Components in Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)
Ferrocene and its derivatives have emerged as a promising alternative to the traditional iodide/triiodide redox couple used as a mediator in dye-sensitized solar cells (DSSCs). rsc.orgmdpi.comuow.edu.autorontomu.caresearchgate.netkmu.edu.tr In a DSSC, the redox mediator is responsible for regenerating the oxidized dye molecule after it injects an electron into the semiconductor photoanode.
The advantages of using ferrocene-based redox mediators include:
Fast Regeneration Kinetics: Ferrocene derivatives can exhibit fast electron transfer kinetics, ensuring efficient regeneration of the dye and minimizing charge recombination losses.
Lower Corrosivity: Compared to the iodide/triiodide couple, ferrocene-based electrolytes are generally less corrosive, which can improve the long-term stability of the DSSC.
Computational and Theoretical Investigations of 1 Oxodecyl Ferrocene
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying ferrocene (B1249389) derivatives, offering a balance between accuracy and computational cost. DFT calculations are used to determine the ground-state electronic structure, molecular geometry, and various properties that dictate the reactivity of (1-Oxodecyl)ferrocene. rsc.orgsemanticscholar.org The presence of the electron-withdrawing 1-oxodecyl group significantly influences the electronic properties of the ferrocene core. niscpr.res.in DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide reliable results for the geometric and electronic structures of ferrocene compounds. semanticscholar.orgias.ac.in
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. sciensage.info For this compound, the HOMO is expected to be localized primarily on the iron atom and the cyclopentadienyl (B1206354) (Cp) rings, characteristic of the ferrocene moiety, while the LUMO may have significant contributions from the acyl substituent. ias.ac.inacs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. sciensage.info A smaller gap generally implies higher reactivity and easier electronic transitions. sciensage.info The electron-withdrawing nature of the 1-oxodecyl group is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted ferrocene, with a more pronounced effect on the HOMO, leading to a larger HOMO-LUMO gap and consequently, increased stability. ias.ac.in This also makes the molecule more difficult to oxidize. niscpr.res.in
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| LUMO | -1.5 to -1.0 | Acyl group, Cp ring |
| HOMO | -6.0 to -5.5 | Fe d-orbitals, Cp rings |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: Values are representative estimates based on DFT calculations of similar acylated ferrocenes.
DFT calculations can provide a detailed picture of the charge distribution within the this compound molecule. Mulliken charge analysis, for instance, helps in quantifying the partial atomic charges on each atom. sciensage.inforesearchgate.net In acylated ferrocenes, the iron center typically bears a positive charge, while the cyclopentadienyl rings are negatively charged, reflecting the donation of π-electrons from the rings to the metal. nih.govresearchgate.net The oxygen atom of the carbonyl group in the 1-oxodecyl substituent is expected to carry a significant negative charge due to its high electronegativity, while the adjacent carbonyl carbon will be positively charged.
Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and the iron center, suggesting susceptibility to nucleophilic attack.
DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The electron-withdrawing acyl group causes a downfield shift for the protons on the substituted cyclopentadienyl ring compared to those on the unsubstituted ring. aiinmr.com Protons closer to the carbonyl group are expected to be the most deshielded. aiinmr.com
Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. A strong absorption band characteristic of the C=O stretching frequency in the acyl group is a key feature, typically appearing in the range of 1670-1680 cm⁻¹. niscpr.res.in Calculations can confirm the assignment of this and other significant vibrational modes.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.govnih.gov Ferrocene derivatives typically exhibit characteristic absorption bands in the UV-visible region. The spectrum of this compound is expected to show bands corresponding to d-d transitions localized on the iron center and metal-to-ligand charge transfer (MLCT) transitions. nih.govsdu.dk The presence of the acyl group can cause a shift in these absorption bands compared to unsubstituted ferrocene. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value/Range |
|---|---|
| ¹H NMR (substituted Cp) | δ 4.5 - 5.0 ppm |
| ¹H NMR (unsubstituted Cp) | δ ~4.2 ppm |
| ¹³C NMR (C=O) | δ ~200 ppm |
| IR (C=O stretch) | 1670 - 1680 cm⁻¹ |
| UV-Vis (λmax) | ~350 nm and ~450 nm |
Note: These are typical values based on experimental and computational data for similar acyl ferrocenes.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, the long, flexible decyl chain allows for a multitude of possible conformations. MD simulations can reveal the most stable (lowest energy) conformations of this chain and the rotational behavior of the cyclopentadienyl rings. nih.govresearchgate.net While the barrier to rotation for the Cp rings in ferrocene is low, steric hindrance from the bulky substituent can influence the preferred orientation. unimelb.edu.auibm.com These simulations typically require a well-parameterized force field, which can be developed using quantum chemical calculations to accurately describe the intramolecular and intermolecular interactions. nih.gov
Theoretical Modeling of Redox Processes and Electron Transfer Mechanisms
The redox behavior is a hallmark of ferrocene chemistry. wikipedia.org this compound undergoes a reversible one-electron oxidation at the iron center, forming the corresponding ferrocenium (B1229745) cation. niscpr.res.in Computational electrochemistry, using DFT, can predict the redox potential of this process. The electron-withdrawing 1-oxodecyl group makes the iron center more electron-deficient, thus making it harder to oxidize. This results in a higher oxidation potential compared to unsubstituted ferrocene. niscpr.res.inmdpi.com Theoretical models can also elucidate the geometric and electronic structural changes that occur upon oxidation, such as the elongation of the iron-carbon bonds. scispace.com These computational approaches, often combined with a continuum solvation model, provide valuable insights into the electron transfer process in solution. mdpi.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Chemical Activity, e.g., Catalysis, Sensing, not Biological)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to correlate the structural or physicochemical properties of a series of compounds with their chemical activity. For ferrocene derivatives, QSAR can be applied to understand and predict their performance in applications like catalysis or chemical sensing. nih.govresearchgate.net
In the context of catalysis, descriptors such as the HOMO-LUMO gap, partial atomic charges, and steric parameters derived from DFT calculations for a series of acylated ferrocenes (including this compound) could be correlated with their catalytic efficiency in a specific reaction. mdpi.com For example, the Lewis acidity of the ferrocenium cation, which can be modulated by substituents, is a key factor in its catalytic activity. mdpi.com A QSAR model could quantify this relationship, enabling the design of more effective ferrocene-based catalysts. Similarly, for chemical sensing applications, a QSAR model could relate electronic properties to the sensitivity and selectivity of the ferrocene derivative as a redox-active sensor.
Future Research Directions and Emerging Avenues for 1 Oxodecyl Ferrocene
Development of Novel Synthetic Strategies for Highly Functionalized Derivatives
Future synthetic research will likely focus on creating new analogues of (1-Oxodecyl)ferrocene with enhanced or tailored properties. The development of novel synthetic methodologies is crucial for fine-tuning its electronic, chemical, and physical characteristics. researchgate.net A primary area of interest is the selective functionalization of the cyclopentadienyl (B1206354) (Cp) rings. Advanced catalytic methods, including those utilizing palladium, iridium, or gold catalysts, could facilitate nondirected C–H activation, allowing for the introduction of new functional groups onto the ferrocene (B1249389) core without pre-functionalization. researchgate.net
Furthermore, modifications to the decanoyl side-chain offer another route to diverse derivatives. researchgate.net Reactions targeting the acyl group could introduce further complexity and functionality. Strategies such as click chemistry, which has been successfully used to create ferrocene-derived triazoles, could be adapted to link this compound to other molecular entities, opening pathways to complex, multifunctional molecules. acs.org The synthesis of chiral derivatives also remains a compelling goal, with potential applications in asymmetric catalysis. nih.gov
Exploration of Multifunctional Materials Incorporating this compound for Advanced Applications
The incorporation of this compound into larger molecular assemblies and materials is a significant avenue for future research. Its distinct structure, featuring a polar metallic head and a nonpolar hydrocarbon tail, suggests potential applications in the formulation of novel liquid crystals and redox-dynamic polymers with unique electronic and magnetic properties. nih.gov
A particularly promising application lies in energy storage. Ferrocene derivatives are increasingly studied as redox-active components in electrolytes for redox flow batteries (RFBs) due to their stable and reversible redox behavior. nih.govresearchgate.net Research could explore how the long acyl chain of this compound influences solubility and stability in various aqueous and non-aqueous solvents, potentially leading to high-performance catholytes for next-generation energy storage systems. nih.govresearchgate.netrsc.org The versatility of ferrocenes in materials science suggests that this compound could also be a building block for new sensors and electroactive materials. biomedpharmajournal.org
Integration into Advanced Nanomaterials and Hybrid Systems
The integration of this compound into nanomaterials and hybrid systems is an emerging field with significant potential. The long decanoyl chain could serve as a stabilizing ligand or a functional surface modification for nanoparticles, influencing their solubility and self-assembly behavior. Ferrocene derivatives have been successfully used to create a wide range of materials, including nanoparticles with diverse electronic properties. nih.gov
Recent studies have shown that integrating organometallic compounds like ferrocene with atomically precise metal clusters can create hybrid nanocatalysts with synergistically enhanced performance. researchhub.com Future work could investigate the functionalization of metal nanoparticles with this compound to develop novel hybrid systems. Such materials could exhibit unique catalytic, electronic, or sensing capabilities, driven by the interaction between the ferrocene core and the nanoparticle surface.
Novel Catalytic Applications and Mechanistic Insights
Ferrocene and its derivatives are known to act as catalysts in a variety of organic reactions, including oxidation, hydrogenation, and cross-coupling reactions. nih.gov The oxidized form, the ferrocenium (B1229745) cation, can act as a mild, one-electron oxidant in catalytic cycles. mdpi.com Future investigations should explore the potential of this compound and its corresponding ferrocenium species as catalysts. The presence of the long alkyl chain might influence catalyst solubility and substrate interaction, potentially enabling reactions in different solvent systems or conferring unique selectivity.
Detailed mechanistic studies will be essential to understand the catalytic behavior of this compound. mdpi.com Investigating the role of radical intermediates and clarifying electron transfer pathways will provide valuable insights. mdpi.com Understanding the degradation mechanisms of ferrocene derivatives, as explored in the context of flow batteries, is also crucial for designing robust and long-lasting catalysts. rsc.org
Sustainability Aspects in the Synthesis and Application of Ferrocene Derivatives
Sustainability is a critical consideration for the future development of this compound chemistry. Research should aim to develop more environmentally friendly synthetic routes that minimize waste and avoid hazardous reagents. This includes exploring catalytic methods that offer high efficiency under mild conditions.
The applications of this compound can also contribute to sustainable technologies. Its potential use in large-scale energy storage systems, such as aqueous redox flow batteries, aligns with the need for reliable and environmentally benign solutions to support renewable energy grids. nih.govresearchgate.net Ferrocene itself is noted for its low environmental impact and wide availability, making its derivatives attractive candidates for green technology applications. researchgate.net Future life-cycle assessments of this compound-based materials will be important to fully evaluate their environmental footprint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
